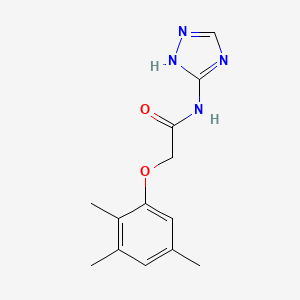![molecular formula C18H17N3O2S B5858883 morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B5858883.png)
morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, a thienyl group, and a pyrazole ring, making it a versatile molecule for chemical modifications and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and thienyl groups. The final step involves the formation of the morpholine ring and its attachment to the pyrazole core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl, thienyl, or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholino-thieno[2,3-c][2,7]naphthyridines: These compounds share the morpholine and thienyl groups but have a different core structure.
Indole derivatives: These compounds have similar aromatic properties and are also studied for their biological activities
Uniqueness
Morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is unique due to its combination of a morpholine ring with a pyrazole core and phenyl and thienyl substituents.
Propriétés
IUPAC Name |
morpholin-4-yl-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(20-8-10-23-11-9-20)16-13-15(17-7-4-12-24-17)19-21(16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPJERKPOFUEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)


![5-[(3-Chloro-2-methylphenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5858839.png)


![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B5858868.png)



